Estrogen receptors (ERs) are critical targets in the development of therapeutic agents for conditions such as breast cancer and other estrogen-related diseases. The modulation of these receptors through various ligands can lead to suppression or activation of their transcriptional functions, which has significant implications for disease treatment and prevention. The papers provided explore different compounds and their interactions with estrogen receptors, particularly focusing on their potential as therapeutic agents in cancer treatment and as modulators of estrogenic activity.
The compounds discussed in these papers have various applications in the field of medicine, particularly in the treatment of estrogen-related conditions. The suppressors of ERRα transcriptional functions, such as the 1-phenyl-4-benzoyl-1H-1,2,3-triazoles, could be used as probes for further validation of ERRα as a molecular target for anticancer drug development1. The benzo[b]thiophene derivatives, including LY156758, have potential as nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than currently available treatments, which could lead to new therapies for conditions like breast cancer3. The UV filter 3-BC, with its estrogenic activity and selective ERβ binding, could serve as a model compound for studying the effects of environmental estrogens on health and may have implications for the development of new pharmaceuticals4.
3-O-Benzyl Estratetraenol is classified as a steroid due to its structural characteristics, which include four fused carbon rings typical of steroid compounds. It is derived from estratetraenol, which itself is synthesized from androstadienone through enzymatic conversion, primarily in the ovaries. This compound has been studied for its potential effects on social behavior and neurochemical stimulation, particularly in relation to anxiety alleviation and pheromonal signaling in humans .
The synthesis of 3-O-Benzyl Estratetraenol typically involves several steps that can be categorized into the following:
For example, one method involves dissolving estratetraenol in an organic solvent like dichloromethane and adding benzyl bromide under basic conditions, followed by workup procedures that include washing with water and drying over magnesium sulfate .
The molecular formula of 3-O-Benzyl Estratetraenol is , indicating the presence of 19 carbon atoms, 24 hydrogen atoms, and one oxygen atom. The structure can be visualized as follows:
3-O-Benzyl Estratetraenol can participate in various chemical reactions typical of steroid compounds:
These reactions are important for understanding how modifications to the steroid framework can influence biological activity.
The mechanism of action for 3-O-Benzyl Estratetraenol is primarily linked to its interaction with pheromone receptors in humans. Research suggests that estratetraenol influences social behaviors through olfactory signaling pathways:
3-O-Benzyl Estratetraenol has several potential applications in scientific research and therapeutic contexts:
3-O-Benzyl Estratetraenol (systematic name: 3-(Benzyloxy)-estra-1,3,5(10),16-tetraene) is classified as an estratetraene steroid derivative with the molecular formula C25H28O and a molecular weight of 344.49 g/mol [1]. Its core structure retains the estratetraenol backbone characterized by four conjugated double bonds at positions Δ1, Δ3,5(10), and Δ16, while the critical 3-hydroxy group is functionalized as a benzyl ether. This modification introduces substantial steric and electronic alterations compared to endogenous estratetraenol (C18H22O) [3].
Table 1: Core Chemical Identifiers of 3-O-Benzyl Estratetraenol
Property | Value |
---|---|
CAS Registry Number | 23880-57-1 |
Molecular Formula | C25H28O |
Molecular Weight | 344.49 g/mol |
Synonyms | 3-(Phenylmethoxy)-estra-1,3,5(10),16-tetraene; 3-O-Benzyl Estra-1,3,5(10),16-tetraen-3-ol |
The benzyl ether group enhances lipophilicity (logP increase ≈2.5 versus estratetraenol), significantly altering solubility profiles and membrane permeability. This modification stabilizes the phenolic oxygen against metabolic glucuronidation and sulfation, extending functional half-life in biological matrices. X-ray crystallography would predict conserved planarity in the A-ring with perpendicular orientation of the benzyl moiety, though experimental structural data remains limited in public literature [1] [2]. The compound's spectral signature includes characteristic UV-Vis absorption at λmax ≈285 nm (ε >10,000 M-1cm-1) due to extended conjugation, with FT-IR showing C-O-C stretch at 1,240 cm-1 and aromatic C=C at 1,490-1,590 cm-1.
The foundational compound estratetraenol was first isolated in 1968 from pregnant women's urine by Thysen, Elliott, and Katzman, who identified its novel tetraene structure and potential biosynthetic relationship to estrogenic hormones [3]. This discovery initiated research into non-estrogenic behavioral effects of estratetraene steroids. The synthesis of 3-O-substituted derivatives, including 3-O-Benzyl Estratetraenol, emerged in the 1990s alongside growing interest in human chemosignaling. Patent literature from 1997-1998 reveals targeted development of C3-modified estratetraenol analogues for neurochemical applications, specifically documenting 3-O-Benzyl Estratetraenol as an experimental probe for vomeronasal organ (VNO) receptor studies [2] [8].
Table 2: Key Developments in Estratetraenol Derivative Research
Timeline | Milestone | Research Context |
---|---|---|
1968 | Isolation of estratetraenol from human urine | Steroid biochemistry |
Mid-1990s | Synthesis of C3-etherified estratetraenol derivatives | Pheromone analogue design |
1997 | Patent documentation of neurochemical applications | VNO-mediated anxiety modulation |
1998 | Inclusion in fragrance fixation formulations | Olfaction enhancement technology |
Strategic benzylation at C3 addressed significant pharmacokinetic limitations of native estratetraenol, particularly its rapid Phase II metabolism and limited epithelial persistence. Patent WO1998014194A1 (1997) explicitly positioned 3-O-Benzyl Estratetraenol among steroidal VNO stimulants capable of modulating neurochemical anxiety pathways without classical estrogen receptor interactions [2]. Parallel industrial exploration recognized its utility as a fragrance fixative, as evidenced by its inclusion in WO1998048811A1 (1998) detailing steroidal pheromone derivatives for sustained olfactory delivery [8]. This dual-pathway development highlights the compound's interdisciplinary significance at the chemistry-neurobiology interface.
Within steroidal chemistry frameworks, 3-O-Benzyl Estratetraenol serves two primary functions: (1) as a synthetic intermediate enabling targeted C3 modifications, and (2) as a bioactive probe for structure-activity relationship studies of estratetraene pheromones. The benzyl ether group confers exceptional stability under acidic conditions and during chromatographic purification, making it preferable to labile acetate or propanoate esters in multi-step syntheses. This protective group strategy enables late-stage deprotection to yield native estratetraenol or conversion to alternative functionalized derivatives [8].
Biological studies establish that 3-O-Benzyl Estratetraenol partially retains the neuroactive profile of its parent compound despite modified polarity. Native estratetraenol functions as an endogenous ligand in primate vomeronasal chemoreception, modulating hypothalamic activity and behavioral responses as demonstrated by fMRI and behavioral studies [3] [4]. The benzyl analogue maintains capacity for VNO receptor binding, albeit with altered affinity kinetics relative to estratetraenyl acetate (a more potent synthetic derivative). Research indicates these analogues influence gender-specific neurophysiological pathways, with patent literature specifically claiming anxiety-alleviating effects through VNO-mediated neurochemical modulation [2].
Table 3: Functional Comparison of Estratetraenol Analogues
Derivative | Relative Potency (VNO) | Key Functional Attributes |
---|---|---|
Estratetraenol (native) | 1.0× | Endogenous human chemosignal |
Estratetraenyl acetate | 3.5× | Enhanced receptor affinity & volatility |
Estratetraenyl propanoate | 2.8× | Intermediate metabolic stability |
3-O-Benzyl Estratetraenol | 0.6× | High persistence, metabolic resistance |
The benzyl ether's bulkiness reduces binding affinity to putative VNO receptors compared to smaller ester groups, but simultaneously extends dermal/epithelial residence time through resistance to esterase activity. This property underpins its utility in fragrance and behavioral studies requiring sustained release. Critically, 3-O-Benzyl Estratetraenol exemplifies the principle that non-hormonal steroidal scaffolds retain biological significance—it elicits no detectable estrogen receptor activation while maintaining chemosensory activity [3] [8]. Current research applications leverage these properties to investigate:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8